3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-[4-(Dimethylamino)phenyl]bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a dimethylamino phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The scalability of carbene insertion and nucleophilic/radical addition reactions makes them ideal for industrial applications. Additionally, the use of automated synthesis equipment can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of molecular interactions and biological pathways.
Industry: It can be used in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways within a biological system. The compound’s unique structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane core but differ in their functional groups.
Cubanes: These compounds have a similar three-dimensional structure but with a different core.
Higher bicycloalkanes: These compounds have a similar bicyclic structure but with additional carbon atoms.
Uniqueness
3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific combination of the bicyclo[1.1.1]pentane core and the dimethylamino phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15(2)11-5-3-10(4-6-11)12-7-13(14,8-12)9-12/h3-6H,7-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFJZZBMLMCTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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